molecular formula C31H24O B12335496 4-Anthracen-9-yl-1,1-diphenylpent-2-yn-1-ol

4-Anthracen-9-yl-1,1-diphenylpent-2-yn-1-ol

Cat. No.: B12335496
M. Wt: 412.5 g/mol
InChI Key: MAJDKKJFLMCBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Anthracen-9-yl-1,1-diphenylpent-2-yn-1-ol is a complex organic compound with the molecular formula C₃₁H₂₄O. It is characterized by the presence of an anthracene moiety, a diphenyl group, and a pentyn-1-ol structure. This compound is primarily used in research and development, particularly in the fields of organic chemistry and material science .

Preparation Methods

The synthesis of 4-Anthracen-9-yl-1,1-diphenylpent-2-yn-1-ol typically involves a series of organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

4-Anthracen-9-yl-1,1-diphenylpent-2-yn-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

4-Anthracen-9-yl-1,1-diphenylpent-2-yn-1-ol has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry and as a building block in the synthesis of more complex molecules.

    Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.

    Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Anthracen-9-yl-1,1-diphenylpent-2-yn-1-ol involves its interaction with specific molecular targets. The anthracene moiety is known for its ability to intercalate with DNA, which can affect gene expression and cellular processes. Additionally, the compound’s structure allows it to participate in various photophysical and photochemical reactions, making it a valuable tool in research .

Comparison with Similar Compounds

4-Anthracen-9-yl-1,1-diphenylpent-2-yn-1-ol can be compared with other anthracene-based derivatives, such as:

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

These compounds share similar structural features but differ in their substituents and specific properties. The unique combination of anthracene and diphenyl groups in this compound provides distinct photophysical properties and reactivity, making it particularly useful in specialized applications .

Properties

Molecular Formula

C31H24O

Molecular Weight

412.5 g/mol

IUPAC Name

4-anthracen-9-yl-1,1-diphenylpent-2-yn-1-ol

InChI

InChI=1S/C31H24O/c1-23(30-28-18-10-8-12-24(28)22-25-13-9-11-19-29(25)30)20-21-31(32,26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-19,22-23,32H,1H3

InChI Key

MAJDKKJFLMCBRK-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.